3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a thiazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves several steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which then undergoes cyclization with thioamide to form the thiazolopyridine core.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenylpropionic acid: Shares the methoxyphenyl group but lacks the thiazolopyridine core.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar methoxyphenyl groups but has a different core structure. The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its thiazolopyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O5S/c1-28-16-6-4-5-14(9-16)17-11-21(26)25-22(18(17)12-24)31-13-23(25,27)15-7-8-19(29-2)20(10-15)30-3/h4-10,17,27H,11,13H2,1-3H3 |
InChI Key |
DMUZDUPSVYJNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)OC)C#N)O)OC |
Origin of Product |
United States |
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